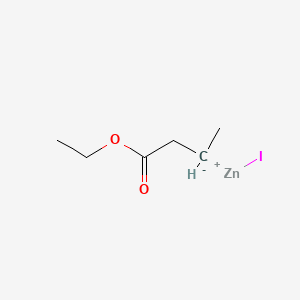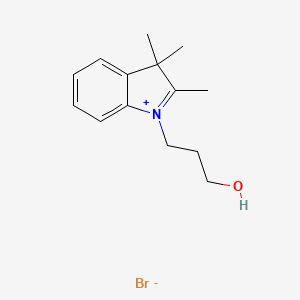
1-(Trimethoxysilyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(Trimethoxysilyl)propan-1-amine can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or ethanol, followed by purification through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions: 1-(Trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous or humid environments.
Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.
Substitution: Involves reagents such as alkyl halides or acyl chlorides, usually under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted amines and other derivatives.
科学的研究の応用
1-(Trimethoxysilyl)propan-1-amine is utilized in various fields, including:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and nanoparticles for targeted delivery and imaging.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Applied in the production of coatings, adhesives, sealants, and composites to improve mechanical properties and durability .
作用機序
The mechanism of action of 1-(Trimethoxysilyl)propan-1-amine involves its ability to form strong covalent bonds with various substrates. The silane group can hydrolyze to form silanols, which then condense to create siloxane linkages. The amine group can interact with other functional groups through hydrogen bonding, nucleophilic substitution, and other interactions, facilitating the modification and functionalization of surfaces and materials .
類似化合物との比較
3-(Triethoxysilyl)propan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
3-(Diethoxy(methyl)silyl)propan-1-amine: Contains diethoxy and methyl groups attached to the silicon atom.
3-(Trimethoxysilyl)propylamine: Another name for 1-(Trimethoxysilyl)propan-1-amine
Uniqueness: this compound is unique due to its combination of amine and silane functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong covalent bonds with both organic and inorganic substrates makes it a versatile compound in various scientific and industrial fields .
特性
CAS番号 |
112309-66-7 |
|---|---|
分子式 |
C6H17NO3Si |
分子量 |
179.29 g/mol |
IUPAC名 |
1-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C6H17NO3Si/c1-5-6(7)11(8-2,9-3)10-4/h6H,5,7H2,1-4H3 |
InChIキー |
OPWQHYSPLFFRMU-UHFFFAOYSA-N |
正規SMILES |
CCC(N)[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
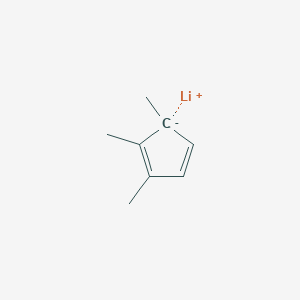
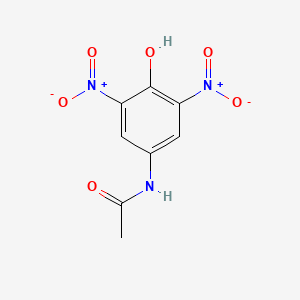
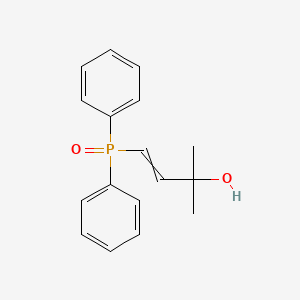
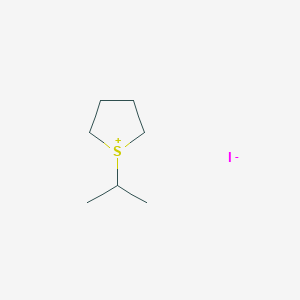
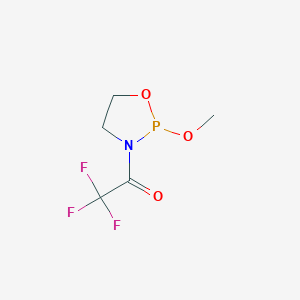
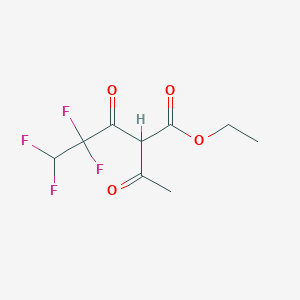
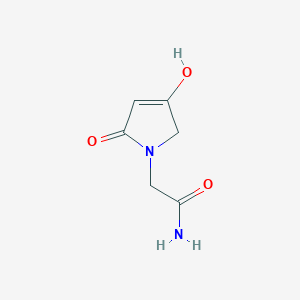
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
